molecular formula C10H6F3N B2522901 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 51791-29-8

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2522901
CAS No.: 51791-29-8
M. Wt: 197.16
InChI Key: KOVQKDRPQUROPC-OWOJBTEDSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile ( 24654-53-3) is a high-purity cinnamonitrile derivative of significant interest in advanced chemical research and development. This compound, with a molecular formula of C10H6F3N and a molecular weight of 197.16 g/mol, serves as a versatile building block in organic synthesis . Its core structure features a prop-2-enenitrile backbone linked to a 4-(trifluoromethyl)phenyl group, making it a valuable intermediate for the construction of more complex molecules . In scientific research, this compound is primarily utilized as a key precursor in pharmaceutical and agrochemical development. It is also used in material science, for instance, in the preparation of liquid crystals and other functional materials . The presence of the strong electron-withdrawing trifluoromethyl group on the phenyl ring enhances the electrophilicity of the α,β-unsaturated system, making it a reactive scaffold for nucleophilic addition-elimination reactions, such as Michael additions . This reactivity is crucial for its application in the synthesis of diverse heterocyclic compounds and other specialty chemicals. Researchers value this compound for its ability to incorporate the trifluoromethyl group into target molecules, a modification known to improve metabolic stability, lipophilicity, and binding affinity in bioactive compounds . The compound is for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVQKDRPQUROPC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at two reactive sites: the nitrile group and the α,β-unsaturated system.

Reagent Conditions Product Mechanism
Potassium permanganateAcidic medium (H₂SO₄)Carboxylic acid derivativeNitrile oxidation to carboxyl group via intermediate amide formation.
Ozone-78°C in dichloromethaneOzonidesCleavage of double bond to form carbonyl compounds.

Key Findings :

  • Oxidation with KMnO₄ under acidic conditions yields 3-[4-(trifluoromethyl)phenyl]propanoic acid via hydrolysis of the nitrile group.

  • Ozonolysis produces fragments containing trifluoromethylbenzaldehyde, indicating selective cleavage of the double bond.

Reduction Reactions

Reductive transformations target the nitrile group and the unsaturated bond.

Reagent Conditions Product Mechanism
Lithium aluminum hydrideAnhydrous THF, refluxPrimary amine derivativeReduction of nitrile to amine via intermediate imine.
Hydrogen gas (H₂)Pd/C catalyst, ethanolSaturated nitrileHydrogenation of the double bond to form 3-[4-(trifluoromethyl)phenyl]propanenitrile.

Key Findings :

  • LiAlH₄ reduces the nitrile to a primary amine, yielding 3-amino-3-[4-(trifluoromethyl)phenyl]propane.

  • Catalytic hydrogenation selectively saturates the double bond without affecting the nitrile group.

Substitution Reactions

The nitrile group participates in nucleophilic substitution under basic conditions.

Reagent Conditions Product Mechanism
Sodium methoxideMethanol, 60°CMethoxyimine derivativeNucleophilic attack on nitrile carbon, forming an imine intermediate.
ThiophenolNaOH, aqueous ethanolThioamideThiol group substitution at nitrile, yielding 3-(phenylthio)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide.

Key Findings :

  • Methanolysis under basic conditions produces 2-[(methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile.

  • Thiophenol substitution generates thioamide derivatives, useful in organocatalysis.

Cycloaddition and Polymerization

The α,β-unsaturated nitrile structure enables participation in cycloaddition reactions.

Reagent Conditions Product Mechanism
1,3-ButadieneThermal activationDiels-Alder adduct[4+2] Cycloaddition forming a six-membered ring fused with the aromatic system .
Initiators (e.g., AIBN)Bulk polymerizationPolyacrylonitrile-based copolymerRadical polymerization initiated by AIBN, incorporating the trifluoromethylphenyl moiety .

Key Findings :

  • Diels-Alder reactions with dienes yield bicyclic compounds with retained trifluoromethyl functionality .

  • Copolymers exhibit enhanced thermal stability due to the electron-withdrawing trifluoromethyl group .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can demonstrate efficacy against various strains of bacteria and fungi. The trifluoromethyl substitution is believed to enhance the interaction with biological targets, improving the compound's therapeutic potential.

Antitubercular Agents

A recent study evaluated derivatives of this compound for their antitubercular activities against Mycobacterium tuberculosis. The compounds were synthesized and tested for their minimum inhibitory concentrations (MIC). The results indicated that certain derivatives exhibited potent activity, suggesting that modifications to the trifluoromethyl group could lead to new effective treatments for tuberculosis .

Cancer Research

The compound has also been investigated for its potential in cancer therapy. The trifluoromethyl group has been associated with increased biological activity, which may enhance the efficacy of anticancer agents. Preliminary studies suggest that analogs of this compound can inhibit tumor cell proliferation, making it a candidate for further exploration in oncology .

Synthesis of Functional Materials

This compound serves as a versatile building block in organic synthesis. Its nitrile functional group allows for further chemical modifications, enabling the development of novel materials with tailored properties. For example, it can be used in the synthesis of polymers or coatings with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group .

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can significantly improve their performance characteristics, such as hydrophobicity and thermal stability. Research into fluorinated polymers derived from compounds like this compound is ongoing, focusing on applications in electronics and protective coatings .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-[4-Bromo-phenyl]prop-2-enenitrileSimilar propene structure but with bromineDifferent halogen; varied reactivity
3-[4-Methoxyphenyl]prop-2-enenitrileContains a methoxy group instead of trifluoromethylAltered electronic properties affecting biological activity
3-[4-Chlorophenyl]prop-2-enenitrileSubstituted with chlorineLess lipophilic than trifluoromethyl variant

The presence of the trifluoromethyl group in this compound is particularly noteworthy due to its influence on lipophilicity and biological activity, setting it apart from other halogenated analogs .

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and applications of 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile and related acrylonitrile derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties
This compound C₁₀H₆F₃N 197.16 4-(Trifluoromethyl)phenyl Pharmaceutical intermediates
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile C₂₁H₁₇N 283.37 4-Methylphenyl, 2-naphthyl Materials science, organic electronics
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile C₂₁H₁₂Cl₂F₃N₃O₃S 514.30 Sulfonyl, pyridyloxy, chloro High-purity API intermediates
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile C₂₂H₁₈FN₃O 377.40 Dimethylamino, fluorobenzoyl, thiophene Optoelectronic materials, AIE potential

Electronic and Reactivity Differences

  • Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to the -CH₃ group in (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile. This enhances electrophilicity, favoring nucleophilic attacks in cross-coupling reactions .
  • Sulfonyl and Pyridyloxy Modifications : The sulfonyl group in ’s compound increases molecular weight and polarity, improving solubility for API formulations. The pyridyloxy moiety introduces hydrogen-bonding capability, enhancing target specificity in drug design .

Research Findings and Trends

  • Drug Resistance Applications : Trifluoromethylphenyl acrylonitriles, including the target compound, are explored as Michael acceptors for combating antibiotic-resistant bacteria, leveraging their electrophilic β-carbon .
  • Crystallography : Structural analysis of these compounds often employs SHELX and OLEX2 for refinement, though the target compound’s simpler structure requires less computational effort .
  • AIE Potential: While the target compound lacks AIE properties, derivatives with bulky substituents (e.g., thiophene-fluorobenzoyl) show promise in bioimaging and OLEDs .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile, with the chemical formula C10H8F3N, is an organic compound notable for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, including antimicrobial, anti-inflammatory, and potential antidepressant effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a prop-2-ene backbone substituted with a trifluoromethyl group and a phenyl ring. This structure contributes to its unique chemical properties, which are pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC10H8F3N
Molecular Weight215.17 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityLipophilic

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with a trifluoromethyl moiety showed potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates, with minimum inhibitory concentrations (MICs) reported at 25.9 µM and 12.9 µM respectively . The presence of the trifluoromethyl group is believed to enhance the interaction with bacterial targets, leading to increased efficacy.

Anti-inflammatory Potential

The anti-inflammatory potential of this compound has been explored through various in vitro studies. For instance, certain derivatives demonstrated a significant modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. Specifically, compounds with lipophilic and electron-withdrawing substituents were found to increase NF-κB activity by 10–15%, suggesting a complex interplay between structure and biological function .

Antidepressant-like Effects

Recent studies have also investigated the antidepressant-like effects of related compounds containing the trifluoromethyl group. One such compound demonstrated significant activity in behavioral tests indicative of antidepressant effects in mice, linked to modulation of serotonergic pathways, particularly involving the 5-HT1A and 5-HT3 receptors . This suggests that this compound may have potential therapeutic applications in treating mood disorders.

Case Studies

  • Antimicrobial Efficacy :
    • A derivative of this compound was tested against various bacterial strains. The results showed effective bactericidal activity with MIC values correlating closely with minimum bactericidal concentrations (MBC), indicating its potential as an antibacterial agent .
  • Inflammation Modulation :
    • In vitro assays revealed that specific modifications on the phenyl ring significantly influenced anti-inflammatory activity, highlighting the importance of substituent positioning for therapeutic efficacy .
  • Antidepressant Activity :
    • A related study on N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide indicated promising antidepressant properties through serotonergic modulation without significant toxicity . This positions trifluoromethyl-containing compounds as potential candidates for further development in psychopharmacology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is synthesized via a base-catalyzed condensation reaction between 4-(trifluoromethyl)benzaldehyde and malononitrile. Key conditions include:

  • Solvent selection : Ethanol or methanol to dissolve reactants and stabilize intermediates.
  • Base choice : Ammonia or amines (e.g., sodium hydroxide) to deprotonate intermediates and drive the reaction.
  • Temperature : Heating (~60–80°C) accelerates the reaction but must be controlled to avoid side products.
  • Reaction time : Typically 6–12 hours, monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm the aromatic and nitrile groups; 19F NMR identifies trifluoromethyl substitution.
  • IR spectroscopy : A sharp peak near 2220 cm⁻¹ confirms the nitrile (-C≡N) stretch.
  • Chromatography : HPLC or GC-MS assesses purity (>98% by area normalization) .

Q. What solvents and catalysts are typically employed in the synthesis of this compound, and how do they influence regioselectivity?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while ethanol/methanol balance solubility and reaction rate.
  • Catalysts : Sodium hydroxide or potassium carbonate deprotonate malononitrile, directing regioselective enamine formation.
  • Impact : Solvent polarity affects transition-state stabilization, while base strength governs proton transfer efficiency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
  • Transition-state analysis : Simulate pathways for nucleophilic attack at the α,β-unsaturated nitrile system.
  • Substituent effects : Compare electron-withdrawing (trifluoromethyl) vs. electron-donating groups on reaction barriers .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for derivatives of this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation in enamines).
  • Isotopic labeling : Use 15N-labeled nitriles to clarify ambiguous coupling.
  • X-ray crystallography : Resolve stereochemical ambiguities by determining crystal structures .

Q. How can Z/E isomerism be controlled during synthesis, and what methods confirm the isomeric ratio?

  • Methodological Answer :

  • Control strategies : Adjust solvent polarity (e.g., DMSO favors Z-isomer via dipole stabilization) and reaction temperature.
  • Analytical confirmation : NOESY NMR detects spatial proximity of substituents; X-ray crystallography provides definitive stereochemical assignment .

Q. What are key considerations for designing biological activity studies involving this compound, particularly regarding stability under physiological conditions?

  • Methodological Answer :

  • Stability assays : Test hydrolysis in PBS (pH 7.4) over 24–48 hours.
  • Solubility : Use co-solvents (e.g., DMSO ≤1%) to maintain solubility in aqueous buffers.
  • Metabolic profiling : LC-MS/MS identifies degradation products in liver microsomes .

Q. How does the trifluoromethyl group influence the compound’s behavior in Diels-Alder reactions compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electrophilicity enhancement : The -CF3 group increases electron deficiency in the α,β-unsaturated system, accelerating diene addition.
  • Kinetic studies : Compare rate constants with methyl or hydrogen analogs using UV-Vis monitoring.
  • Regioselectivity : Computational modeling predicts endo/exo preferences .

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